molecular formula C15H11Cl2F3N2O B4284395 N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B4284395
M. Wt: 363.2 g/mol
InChI Key: HVZGAFLHZUPMBK-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups, as well as a trifluoromethyl group

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-2-9(6-11)8-21-14(23)22-13-7-10(15(18,19)20)4-5-12(13)17/h1-7H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZGAFLHZUPMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chlorobenzylamine with 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N’-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    N-(3-chlorobenzyl)-N’-(2-chlorophenyl)urea: Similar structure but without the trifluoromethyl group, potentially affecting its properties.

    N-benzyl-N’-(2-chloro-5-(trifluoromethyl)phenyl)urea: Similar but lacks the chlorine on the benzyl group, which can influence its reactivity and interactions.

Uniqueness

N-(3-chlorobenzyl)-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is unique due to the presence of both chlorinated and trifluoromethyl groups, which can significantly impact its chemical properties and biological activity. These functional groups can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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